6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Description
6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazo-quinazoline core with an ethyl substituent at the 6-position. The ethyl group enhances lipophilicity, which may improve blood-brain barrier (BBB) penetration, as observed in structurally related compounds . Its synthesis typically involves condensation reactions under reflux with agents like carbon disulfide and potassium hydroxide, yielding moderate to high purity products .
Properties
IUPAC Name |
6-ethyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-14-10-6-4-3-5-9(10)11-13-7-8-15(11)12(14)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUSDXVNZWURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NCCN3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzamide with ethyl isocyanate under reflux conditions can yield the desired imidazoquinazoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
General Reactivity of Imidazo[1,2-c]quinazoline Derivatives
The imidazo[1,2-c]quinazoline core exhibits reactivity at positions 5, 7, and 9, influenced by substituents and reaction conditions. Key reactions include:
-
Nucleophilic substitutions at halogenated positions (e.g., bromo or iodo groups at C7/C9) .
-
Cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for introducing aryl, alkynyl, or heteroaryl groups .
-
Ring-opening reactions under strong basic or oxidative conditions, though this is less common in the [1,2-c] isomer compared to the [1,5-c] analogue .
Hypothetical Reaction Pathways for 6-Ethyl Derivatives
While no direct studies on "6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one" exist, analogous compounds suggest potential reactivity:
Electrophilic Substitution
The ethyl group at C6 may direct electrophiles to adjacent positions (C5 or C7). For example:
-
Nitration : Likely occurs at C5 or C7, with regioselectivity influenced by steric effects of the ethyl group.
-
Halogenation : Bromination or iodination at C7/C9 could enable further functionalization via cross-coupling .
Functionalization via Cross-Coupling
If halogenated, the compound could participate in:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, alkyne, NEt₃ | 7-Alkynyl-imidazoquinazoline |
| Suzuki-Miyaura | Pd(dppf)Cl₂, arylboronic acid, K₂CO₃ | 7-Aryl-imidazoquinazoline |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine | 7-Amino-imidazoquinazoline |
These reactions are exemplified in the synthesis of derivatives like 4c (7-phenylethynyl) and 5b (9-(4-fluorophenyl)) .
Ring-Opening and Rearrangement Reactions
Imidazoquinazolines with strained rings or electron-withdrawing groups may undergo ring-opening. For example:
Synthetic Challenges and Recommendations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazoquinazoline derivatives, including 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, as anticancer agents. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Molecules demonstrated that derivatives of imidazoquinazolines exhibited significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or receptors, potentially disrupting their function.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Neurological Applications
Research has suggested that imidazoquinazolines may have neuroprotective effects. The modulation of neurotransmitter systems could lead to therapeutic applications in neurodegenerative diseases.
Case Study:
In a preclinical study focusing on neuroprotection, the compound demonstrated the ability to reduce oxidative stress in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .
Anti-inflammatory Effects
Inflammation-related diseases can benefit from compounds that inhibit inflammatory pathways. Preliminary studies indicate that this compound may reduce pro-inflammatory cytokine production.
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-induced inflammation | Decreased IL-6 levels |
Mechanism of Action
The mechanism of action of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the modulation of signaling pathways involved in cell proliferation and apoptosis . This dual inhibition mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Research Findings and Contradictions
- Receptor Specificity: Ethyl-substituted compounds show broader receptor promiscuity compared to halogenated analogs, which exhibit selective alpha 1-adrenoceptor or μ-opioid affinity .
- Synthesis Yields : Ethyl derivatives (55% yield) are more accessible than butyl analogs (50%) but less efficient than palladium-catalyzed routes (60–75%) .
- Biological Potency : While ethyl groups improve BBB penetration, they often reduce cytotoxicity and antimicrobial activity compared to nitro or chloro substituents .
Biological Activity
6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound belonging to the class of imidazoquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
- Molecular Formula : C₁₂H₁₃N₃O
- Molecular Weight : 215.251 g/mol
- CAS Number : 1211107-04-8
Anticancer Activity
Research indicates that imidazoquinazolines exhibit significant anticancer activity through various mechanisms.
- Inhibition of Kinases : Many derivatives have been shown to inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and Aurora B kinase, which are crucial in cancer cell proliferation and survival.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
Case Studies
A study evaluated the cytotoxic effects of several quinazoline derivatives, including this compound. Results showed that it inhibited cell growth in a dose-dependent manner, with notable effects on multiple cancer cell lines .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
- COX Inhibition : It binds to cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
- TNF-α Inhibition : Some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation .
Research Findings
In vitro studies indicated that certain substituted imidazoquinazolines exhibited significant anti-inflammatory activity by reducing TNF-α secretion in human cell lines .
Comparative Biological Activity Table
| Compound | Activity Type | Cell Line / Model | IC50 Value |
|---|---|---|---|
| This compound | Anticancer | A549 | 0.77 μM |
| This compound | Anticancer | MCF-7 | 0.18 μM |
| Various Quinazoline Derivatives | Anti-inflammatory | HL-60 | Not specified |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one and related analogs?
- The compound is typically synthesized via cyclization reactions involving nitriles or hydrazine derivatives. For example, similar imidazoquinazolinones are prepared by reacting hydrazinoquinazolinones with acetylacetone or via alkylation using methyl iodide . Optimization often involves solvent selection (e.g., ethanol under reflux) and catalysts like CeCl₃·7H₂O, which improves yields up to 75% in cyclocarbonylation reactions .
- Key Method : Multi-step synthesis with intermediates characterized by NMR and HPLC.
Q. How are structural and purity analyses conducted for this compound?
- Modern physicochemical methods include ¹H/¹³C NMR for confirming ring systems and substituents, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95% typical). X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological screening data exist for this compound?
- Derivatives of imidazoquinazolinones show antihistaminic, anti-asthmatic, and anti-inflammatory activities. Initial screenings use in vitro assays (e.g., H1 receptor binding) and in vivo models (e.g., guinea pig bronchoconstriction). Computational tools like PASS predict bioactivity spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of 6-ethyl derivatives?
- Catalyst screening (Table 1) shows CeCl₃·7H₂O (30 mol%) in ethanol under reflux achieves 75% yield. Solvent effects (Table 2) highlight ethanol as optimal, while aprotic solvents like DMF reduce efficiency. Kinetic studies suggest reaction completion within 2 hours .
- Example Data :
| Catalyst (30 mol%) | Yield (%) |
|---|---|
| CeCl₃·7H₂O | 75 |
| p-TsOH | 70 |
| ZnCl₂ | 32 |
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Molecular docking (e.g., against COVID-19 main protease) and MD simulations assess binding affinity and stability. Tools like GUSAR predict acute toxicity (LD₅₀) and prioritize low-risk candidates. Discrepancies between in silico and experimental data may arise from solubility or metabolization factors .
Q. What strategies address low solubility in pharmacological testing?
- Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility. Co-solvents (PEG-400) or nanoformulation (liposomes) enhance bioavailability. LogP calculations (ALOGPS 2.1) guide structural modifications, such as introducing polar groups .
Q. How are structure-activity relationships (SARs) elucidated for analogs?
- Systematic variation of substituents at positions 2, 6, and 8 is analyzed. For example:
- Ethyl groups at position 6 enhance H1-antihistaminic activity.
- Methylthio substitutions at position 2 improve lipophilicity but may increase toxicity.
- SAR Table :
| Substituent (Position) | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| -OCH₃ (2) | 120 | 2.1 |
| -SCH₃ (2) | 85 | 2.8 |
| -C₂H₅ (6) | 45 | 3.2 |
Q. What statistical methods validate reproducibility in synthetic protocols?
- DOE (Design of Experiments) models optimize variables (temperature, catalyst loading). ANOVA tests confirm significance (p < 0.05) for yield improvements. Interlab validation via round-robin testing ensures protocol robustness .
Methodological Notes
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., ELISA and SPR for binding affinity).
- Advanced Characterization : Use HR-MS with <2 ppm error for exact mass confirmation and 2D NMR (COSY, HSQC) for stereochemical resolution .
- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies (e.g., acute oral toxicity in rats, OECD 423) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
